molecular formula C7H8N2O3S B1220596 5-Carbethoxy-2-thiouracil CAS No. 38026-46-9

5-Carbethoxy-2-thiouracil

Cat. No. B1220596
CAS RN: 38026-46-9
M. Wt: 200.22 g/mol
InChI Key: FQFSHLBWRUOCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-carbethoxy-2-thiouracil involves an acid-mediated cyclocondensation process, utilizing diethyl ethoxymethylenemalonate and thioureas. This method allows for the efficient production of 5-carbethoxy-2-thiouracil, highlighting its versatility in creating pyrimidinone-based derivatives with significant biological activities (Botsi & Tsolomitis, 2007).

Molecular Structure Analysis

The molecular structure of 5-carbethoxy-2-thiouracil has been elucidated through X-ray diffraction studies, revealing its unique structural features. For instance, copper(I) halide complexes of 5-carbethoxy-2-thiouracil have been synthesized and structurally characterized, offering insights into its coordination chemistry and potential for forming biologically active complexes (Papazoglou et al., 2014).

Chemical Reactions and Properties

5-Carbethoxy-2-thiouracil undergoes various chemical reactions, including alkylation under phase-transfer catalysis (PTC) conditions, leading to S-monoalkylated and S-, N-dialkylated products. These reactions expand the range of derivatives that can be synthesized from 5-carbethoxy-2-thiouracil, further enhancing its applicability in synthetic chemistry (Hassan et al., 2003).

Physical Properties Analysis

The crystal and molecular structure of 5-carboxy-2-thiouracil monohydrate, closely related to 5-carbethoxy-2-thiouracil, provides valuable information on its physical properties. Extensive hydrogen bonding patterns contribute to its stability and solubility, essential factors in its potential applications (Tiekink, 2001).

Chemical Properties Analysis

The reactivity of 5-carbethoxy-2-thiouracil with different nucleophiles and its potential to form various complexes, as seen in the synthesis of copper(I) complexes, are indicative of its chemical properties. These complexes have been evaluated for their antitumor properties, highlighting the compound's relevance in medicinal chemistry (Papazoglou et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Copper Complex Formation : 5-Carbethoxy-2-thiouracil (5-CTU) is used to synthesize copper complexes. These complexes, both dinuclear and mononuclear, exhibit potential biological applications, particularly in cancer research (Kumar & Suman, 2020).
  • Structural Analysis : The crystal and molecular structures of 5-CTU derivatives have been determined, providing insights into their chemical properties and potential interactions (Tiekink, 2001).

Biological and Antitumor Activities

  • In Vitro Cytotoxicity : Copper complexes derived from 5-CTU demonstrate significant cytotoxicity against certain cancer cell lines, suggesting their potential as antitumor agents (Papazoglou et al., 2014).
  • Antimicrobial and Antiviral Activities : Derivatives of 5-CTU are known to exhibit antimicrobial and antiviral properties. Some S-substituted 2-thiouracils, related to 5-CTU, have shown potent activity against HIV-1 types (Botsi & Tsolomitis, 2007).

Chemical Reactivity and Synthesis

  • Alkylation and Nucleophilic Reactions : Studies on the reactivity of 5-CTU with various reagents under different conditions have been conducted to explore its chemical behavior (Hassan et al., 2003).

Pharmacokinetics and Disposition

  • PF-06282999 - A Thiouracil Derivative : Research on PF-06282999, a derivative of thiouracil, which includes 5-CTU as a category, has been conducted to understand its pharmacokinetics and potential application in treating cardiovascular diseases (Dong et al., 2016).

Safety And Hazards

5-Carbethoxy-2-thiouracil may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research on 5-Carbethoxy-2-thiouracil and its derivatives is ongoing, with a focus on their potential anti-bacterial and anti-tumor applications . Some of the metal complexes of 2-thiouracil and its derivatives are being studied for their use in the treatment of tuberculosis, arthritis, and various types of cancer .

properties

IUPAC Name

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFSHLBWRUOCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191435
Record name 5-Carbethoxy-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbethoxy-2-thiouracil

CAS RN

38026-46-9
Record name Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38026-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carbethoxy-2-thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38026-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 38026-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Carbethoxy-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-thiouracil-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carbethoxy-2-thiouracil
Reactant of Route 2
5-Carbethoxy-2-thiouracil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Carbethoxy-2-thiouracil
Reactant of Route 4
Reactant of Route 4
5-Carbethoxy-2-thiouracil
Reactant of Route 5
Reactant of Route 5
5-Carbethoxy-2-thiouracil
Reactant of Route 6
Reactant of Route 6
5-Carbethoxy-2-thiouracil

Citations

For This Compound
45
Citations
I Papazoglou, PJ Cox, AG Hatzidimitriou… - European journal of …, 2014 - Elsevier
… With these considerations in mind, we decided to include 5-carbethoxy-2-thiouracil (eitotH 2 ) … Despite its biological importance [24], 5-carbethoxy-2-thiouracil has received little attention …
Number of citations: 26 www.sciencedirect.com
B Kumar, A Suman - Journal of Drug Delivery and Therapeutics, 2020 - jddtonline.info
… 5-carbethoxy-2-thiouracil prefer the ester contrary to the free 5-… 5-carbethoxy-2-thiouracil (eitotH2) has received little … in this work (where eitotH2 = 5carbethoxy-2-thiouracil). We also …
Number of citations: 3 www.jddtonline.info
MA Hassan, MM Mohamed, SA Shiba… - … , Sulfur, and Silicon, 2003 - Taylor & Francis
… , hydroxylamine, and hydrazine to 5-carbethoxy-2-thiouracil (1) have been investigated. The … The key starting 5-carbethoxy-2-thiouracil is an Aldrich product No. 85, 525-1 and was used …
Number of citations: 8 www.tandfonline.com
V Singh, BS Yadav, S Chand - Indian Journal of Physics, 1997 - arxiv.iacs.res.in
… A complete study [9] of vibrational spectra of 5-carbethoxy-2thiouracil has not been made so … and thermodynamic I unci ions of 5-carbethoxy-2-thiouracil and to identify the frequencies of …
Number of citations: 0 arxiv.iacs.res.in
WH Miller, RO Roblin Jr… - Journal of the American …, 1945 - ACS Publications
A number of thiourea type compounds and ring-substituted anilines inhibit thyroid activity in animals. 2· 8 Thiourea and2-thiouracil in particular have been used in the treatment of …
Number of citations: 97 pubs.acs.org
C Anal - researchgate.net
… Titrations of 5-carbethoxy-2-thiouracil were carried out at different concentration ofsodium hydroxide and the titration curves, which were obtained, are shown in Figure 3. The shape …
Number of citations: 2 www.researchgate.net
P Marinova, S Tsoneva, M Frenkeva… - Russian Journal of …, 2022 - Springer
… New dinuclear copper complexes with 5-carbethoxy-2-thiouracil were reported [4]. Some Cu(I) complexes were studied against two tumor cell lines, A549 (human pulmonary carcinoma …
Number of citations: 2 link.springer.com
OS Aremu, S Alapour, N Manhas, M Singh… - … , Sulfur, and Silicon …, 2021 - Taylor & Francis
… [ Citation 11 ] Copper complexes of 5-carbethoxy-2-thiouracil were highly cytotoxic to A549 (human pulmonary carcinoma) and HeLa (human epithelial carcinoma) cell lines. [ Citation …
Number of citations: 2 www.tandfonline.com
CW Whitehead, JJ Traverso - Journal of the American Chemical …, 1956 - ACS Publications
N-alkyl-and N-arylthioureas to give excellent yields of 5-carbethoxy-2-thiouracils (II). Equally good yields of 5-carbethoxy-2-thiocytosines (III) and 5-cyano-2-thiocytosines (V) were …
Number of citations: 26 pubs.acs.org
S Mundra, R Mahesh - Research on Chemical Intermediates, 2016 - Springer
… Keeping all these aspects in mind, it was thought worthwhile to explore and develop a new methodology for the synthesis of 5-carbethoxy-2-thiouracil and its analogues in our laboratory…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.